Cas no 866153-43-7 (Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate)

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a 4-fluorophenoxycarbonylamino group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances electrophilic properties, improving selectivity in coupling reactions. The ester moiety offers versatility for further derivatization, while the carbamate linkage provides stability under mild conditions. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, particularly in constructing heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to hydrolysis. Its high purity and structural precision make it suitable for research applications requiring controlled functional group transformations.
Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate structure
866153-43-7 structure
商品名:Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate
CAS番号:866153-43-7
MF:C15H12FNO4
メガワット:289.258487701416
CID:5702047
PubChem ID:3806842

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate 化学的及び物理的性質

名前と識別子

    • AKOS005107594
    • SMR000180744
    • methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate
    • CHEMBL1600338
    • MS-1242
    • SR-01000309842-1
    • 866153-43-7
    • SR-01000309842
    • HMS2439A15
    • methyl2-{[(4-fluorophenoxy)carbonyl]amino}benzoate
    • methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate
    • MLS000327778
    • methyl 2-[(4-fluorophenoxy)carbonylamino]benzoate
    • Benzoic acid, 2-[[(4-fluorophenoxy)carbonyl]amino]-, methyl ester
    • Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate
    • インチ: 1S/C15H12FNO4/c1-20-14(18)12-4-2-3-5-13(12)17-15(19)21-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19)
    • InChIKey: OXXKPJIFGLOULD-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=CC=C1NC(OC1=CC=C(F)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 289.07503603g/mol
  • どういたいしつりょう: 289.07503603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

  • 密度みつど: 1.336±0.06 g/cm3(Predicted)
  • ふってん: 389.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.35±0.70(Predicted)

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650340-2mg
Methyl 2-(((4-fluorophenoxy)carbonyl)amino)benzoate
866153-43-7 98%
2mg
¥536.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650340-1mg
Methyl 2-(((4-fluorophenoxy)carbonyl)amino)benzoate
866153-43-7 98%
1mg
¥436.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650340-5mg
Methyl 2-(((4-fluorophenoxy)carbonyl)amino)benzoate
866153-43-7 98%
5mg
¥672.00 2024-04-27

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate 関連文献

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoateに関する追加情報

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate: An Overview of a Promising Compound in Medicinal Chemistry

Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate (CAS No. 866153-43-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzoates and features a fluorophenyl substituent, which imparts distinct chemical and biological characteristics. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.

The chemical structure of methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate is characterized by a benzene ring with an amino group at the 2-position, which is acylated by a fluorophenyl-substituted carbonyl group. The presence of the fluorine atom in the phenyl ring significantly influences the electronic properties of the molecule, making it an attractive candidate for various pharmaceutical applications. The ester group at the meta position further adds to its structural complexity and reactivity.

The synthesis of methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate can be achieved through several well-established methods. One common approach involves the reaction of 2-aminobenzoic acid with 4-fluorophenyl chloroformate, followed by esterification with methanol. This method provides high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.

In terms of biological activity, methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate has shown promising results in various preclinical studies. One notable area of research is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate has also been investigated for its antiviral activity. Research has shown that it can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is thought to involve interference with viral entry or replication processes, making it a valuable lead compound for further drug development.

In addition to its direct therapeutic effects, methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate has been explored as a pharmacological tool to study cellular signaling pathways. Its ability to modulate specific enzymes and receptors makes it useful in elucidating the molecular mechanisms underlying various physiological processes. For instance, it has been used to investigate the role of protein kinases in cell proliferation and apoptosis, providing insights that could inform the design of more targeted therapies.

The safety profile of methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate is another critical aspect of its evaluation. Preclinical toxicity studies have generally shown favorable results, with no significant adverse effects observed at therapeutic concentrations. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans. Ongoing clinical trials are currently evaluating its efficacy and safety in various disease models.

In conclusion, methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate (CAS No. 866153-43-7) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量